molecular formula C12H16BrClN2 B6171887 [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride CAS No. 2613384-12-4

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Cat. No. B6171887
CAS RN: 2613384-12-4
M. Wt: 303.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride (2-BIDEHCl) is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and is synthesized in a laboratory setting. Its unique properties make it an attractive compound for use in many areas of research, including biochemical and physiological studies.

Scientific Research Applications

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent probe for imaging cellular processes, and as a tool for studying the structure and function of proteins. It is also used in the study of drug metabolism, drug-target interactions, and enzyme-catalyzed reactions.

Mechanism of Action

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a unique mechanism of action that is based on its ability to bind to specific receptors in the body. It binds to the 5-HT2A serotonin receptor, which is involved in many physiological processes, including mood regulation and appetite control. In addition, it binds to the GABA-A receptor, which is involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a variety of biochemical and physiological effects on the body. It has been shown to increase levels of serotonin and GABA in the brain, which can lead to a feeling of relaxation and improved mood. It has also been shown to reduce levels of the stress hormone cortisol, which can lead to improved sleep and reduced anxiety.

Advantages and Limitations for Lab Experiments

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are some limitations to its use. It is not very stable in aqueous solutions and can be degraded by light and heat. In addition, it can be toxic in high concentrations, so safety precautions should be taken when handling it.

Future Directions

The potential future directions for [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride are numerous. It could be used as a tool to study the structure and function of proteins, as well as to study drug metabolism and drug-target interactions. It could also be used to study the effects of various environmental factors on the body, such as air pollution, UV radiation, and diet. In addition, it could be used to study the effects of various drugs on the body, such as opioids and antidepressants. Finally, it could be used to study the effects of various diseases on the body, such as cancer and Alzheimer’s disease.

Synthesis Methods

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is synthesized from the reaction of 5-bromo-1H-indole and dimethylamine hydrochloride in the presence of a catalyst. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of approximately 0°C. The reaction is complete when the reaction mixture is stirred for 2-3 hours and the product is isolated by filtration. The product is then purified by recrystallization to obtain a white powder.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride involves the reaction of 5-bromoindole with ethylene oxide to form 2-(5-bromo-1H-indol-3-yl)ethanol, which is then reacted with dimethylamine to form the final product.", "Starting Materials": [ "5-bromoindole", "ethylene oxide", "dimethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 5-bromoindole is reacted with ethylene oxide in the presence of sodium hydroxide and water to form 2-(5-bromo-1H-indol-3-yl)ethanol.", "Step 2: 2-(5-bromo-1H-indol-3-yl)ethanol is reacted with dimethylamine in the presence of hydrochloric acid and diethyl ether to form [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride." ] }

CAS RN

2613384-12-4

Product Name

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Molecular Formula

C12H16BrClN2

Molecular Weight

303.6

Purity

95

Origin of Product

United States

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